molecular formula C12H15NO B299586 1-(3,5-Dimethylphenyl)pyrrolidin-2-one

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No.: B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3

InChI Key

OQCOZQAALBYNRH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2CCCC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCC2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 5-iodo-m-xylene (150 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting pale yellow suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 3:2; 20 mL fractions). Fractions 12-23 provided 193 mg (98% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 7.23 (s, 2H), 6.82 (s, 1H), 3.85 (t, J=7.1 Hz, 2H), 2.61 (t, J=8.1 Hz, 2H), 2.34 (s, 6H), 2.16 (tt, J=8.1, 7.1 Hz, 2H). 13C NMR (100 MHz, CDCl3): δ 174.1, 139.2, 138.4, 126.3, 118.0, 49.1, 32.8, 21.5, 18.1. IR (neat, cm−1): 1692, 1596, 1480, 1393, 1333, 1247, 852. Anal. Calcd for C12H15NO: C, 76.16; H, 7.99. Found: C, 76.06; 8.06.
Quantity
13 μL
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reactant
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150 μL
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reactant
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94 μL
Type
reactant
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Quantity
1 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step One
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Teflon
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0 (± 1) mol
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reactant
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Teflon
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0 (± 1) mol
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solution
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1.28 mL
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reactant
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1 mmol
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reactant
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1.2 mmol
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reactant
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8.9 μL
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reactant
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Synthesis routes and methods IV

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with nitrogen. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 5-iodo-m-xylene (150 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under nitrogen. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting pale brown suspension was cooled to room temperature, dodecane (235 μL, GC standard) was added, and the mixture was filtered through a Celite pad eluting with ethyl acetate. The GC analysis of the filtrate indicated a 99% yield of the product.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
235 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Three
Yield
99%

Synthesis routes and methods V

Procedure details

An oven-dried Schlenk flask was evacuated and backfilled with argon. The flask was charged with bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide (12.8 mg, 0.025 mmol) and K3PO4 (330 mg, 1.55 mmol) and then evacuated and backfilled with argon, and toluene (1 mL), 3,5-dimethyliodobenzene (240 mg, 1.03 mmol), 2-pyrrolidinone (108 mg, 1.26 mmol), and dodecane (160 mg, 0.94 mmol, GC internal standard) were added through a rubber septum. The septum was removed: the flask was sealed with a Teflon screwcap, and the mixture was stirred at room temperature for 2 min and then heated to 80° C. with stirring until the starting aryl iodide had been completely consumed as judged by GC analysis. The mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through Celite to give 96% GC yield of the title compound.
[Compound]
Name
bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
Quantity
12.8 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Three
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

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